molecular formula C6H8Na2O4S B15176717 Disodium 3,3'-thiobispropionate CAS No. 37902-14-0

Disodium 3,3'-thiobispropionate

Cat. No.: B15176717
CAS No.: 37902-14-0
M. Wt: 222.17 g/mol
InChI Key: MUTPUZBXXFFKEW-UHFFFAOYSA-L
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Description

Disodium 3,3’-thiobispropionate is an organic compound with the molecular formula C6H8Na2O4S. It is a disodium salt of 3,3’-thiobispropionic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropionic acid with sodium hydroxide. The reaction typically involves dissolving 3,3’-thiobispropionic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt.

Industrial Production Methods

In industrial settings, the production of disodium 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3,3’-thiobispropionic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Disodium 3,3’-thiobispropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disodium 3,3’-dithiobispropionate.

    Reduction: It can be reduced to yield 3,3’-thiobispropionic acid.

    Substitution: The compound can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace sodium ions under appropriate conditions.

Major Products Formed

    Oxidation: Disodium 3,3’-dithiobispropionate.

    Reduction: 3,3’-thiobispropionic acid.

    Substitution: Metal salts of 3,3’-thiobispropionate.

Scientific Research Applications

Disodium 3,3’-thiobispropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

    Industry: Disodium 3,3’-thiobispropionate is used in the production of antioxidants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of disodium 3,3’-thiobispropionate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, donating electrons to oxidized molecules and thereby stabilizing them. It also participates in the formation of disulfide bonds, which are crucial for the structural integrity of proteins.

Comparison with Similar Compounds

Disodium 3,3’-thiobispropionate can be compared with other similar compounds such as:

    3,3’-Thiodipropionic acid: This compound is the parent acid of disodium 3,3’-thiobispropionate and shares similar chemical properties.

    Disodium 3,3’-dithiobispropionate: This is an oxidized form of disodium 3,3’-thiobispropionate and has different reactivity.

    3,3’-Dithiobis(1-propanesulfonate): This compound has a similar structure but contains sulfonate groups instead of carboxylate groups.

The uniqueness of disodium 3,3’-thiobispropionate lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Properties

CAS No.

37902-14-0

Molecular Formula

C6H8Na2O4S

Molecular Weight

222.17 g/mol

IUPAC Name

disodium;3-(2-carboxylatoethylsulfanyl)propanoate

InChI

InChI=1S/C6H10O4S.2Na/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2

InChI Key

MUTPUZBXXFFKEW-UHFFFAOYSA-L

Canonical SMILES

C(CSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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